

# Preclinical Efficacy of Pan-Notch Inhibition in Xenograft Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-983970 |           |
| Cat. No.:            | B606279    | Get Quote |

A detailed examination of the anti-tumor activity of pan-Notch inhibitors, with a focus on available preclinical data for compounds structurally related to **BMS-983970**, compared to standard-of-care chemotherapies in various xenograft models.

### Introduction

**BMS-983970** is an orally available, potent pan-Notch inhibitor that has been investigated for its therapeutic potential in various cancers. The Notch signaling pathway is a critical regulator of cell fate decisions, and its dysregulation is implicated in the development and progression of numerous malignancies, including T-cell acute lymphoblastic leukemia (T-ALL) and certain solid tumors. By inhibiting all four Notch receptors, pan-Notch inhibitors like **BMS-983970** aim to disrupt oncogenic signaling, leading to decreased tumor growth and survival. This guide provides a comparative overview of the preclinical efficacy of pan-Notch inhibition in xenograft models, drawing upon available data for the structurally related compound BMS-906024, and contextualizes its performance against standard-of-care therapies.

## **Mechanism of Action: Pan-Notch Inhibition**

The Notch signaling cascade is initiated by the interaction of a Notch receptor with a ligand on an adjacent cell. This triggers a series of proteolytic cleavages, culminating in the release of the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL and a co-activator of the Mastermind-like (MAML) family, leading to the transcription of target genes that regulate cell proliferation, differentiation, and survival.



Pan-Notch inhibitors, such as **BMS-983970** and the related compound BMS-906024, are small molecules that block the activity of  $\gamma$ -secretase, a key enzyme responsible for the final cleavage and release of the NICD. By inhibiting  $\gamma$ -secretase, these compounds prevent the activation of all four Notch receptors, thereby downregulating the expression of Notch target genes and exerting an anti-tumor effect.



Click to download full resolution via product page

Caption: Mechanism of action of BMS-983970 in the Notch signaling pathway.

## **Efficacy in Preclinical Xenograft Models**

While direct comparative efficacy data for **BMS-983970** against standard-of-care in xenograft models is not extensively available in the public domain, studies on the closely related pan-Notch inhibitor BMS-906024 provide valuable insights into the potential of this therapeutic class.

## Non-Small Cell Lung Cancer (NSCLC) Xenografts

A key preclinical study investigated the efficacy of BMS-906024 in combination with standard-of-care chemotherapy in patient-derived xenograft (PDX) and cell line-derived xenograft models of NSCLC.[1]

Table 1: Efficacy of BMS-906024 in Combination with Chemotherapy in NSCLC Xenografts[1]



| Xenograft Model                | Treatment Group            | Tumor Growth<br>Inhibition (TGI)                                                                           | Key Findings                                                                             |
|--------------------------------|----------------------------|------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------|
| PDX-T42 (KRAS- and<br>BRAF-WT) | BMS-906024 +<br>Paclitaxel | Significantly enhanced                                                                                     | BMS-906024<br>synergistically<br>increased the anti-<br>tumor activity of<br>paclitaxel. |
| BMS-906024 +<br>Cisplatin      | No significant effect      | The sensitizing effect of BMS-906024 was specific to paclitaxel in this model.                             |                                                                                          |
| H838 (KRAS- and<br>BRAF-WT)    | BMS-906024 +<br>Paclitaxel | Significantly enhanced                                                                                     | Consistent with the PDX model, BMS-906024 potentiated the effect of paclitaxel.          |
| BMS-906024 +<br>Cisplatin      | No significant effect      | No significant enhancement of cisplatin's efficacy was observed.                                           |                                                                                          |
| HCC44                          | BMS-906024 +<br>Paclitaxel | 54% reduction in Ki67<br>positivity, >10-fold<br>increase in TUNEL<br>positivity (vs.<br>paclitaxel alone) | The combination led to decreased proliferation and increased apoptosis.                  |

Experimental Workflow for NSCLC Xenograft Studies





Click to download full resolution via product page

Caption: Experimental workflow for evaluating BMS-906024 in NSCLC xenografts.



Check Availability & Pricing

## T-Cell Acute Lymphoblastic Leukemia (T-ALL) and Triple-Negative Breast Cancer (TNBC) Xenografts

Preclinical studies have indicated that the pan-Notch inhibitor BMS-906024 demonstrates dose-dependent antitumor activity in a TALL-1 leukemia xenograft model and an MDA-MB-468 triple-negative breast cancer xenograft model.[2] While direct comparisons with standard-of-care were not detailed in the available literature, this highlights the potential of pan-Notch inhibition in these malignancies. Another oral Notch inhibitor from Bristol Myers Squibb, BMS-986115, also showed efficacy as a single agent in human T-ALL xenograft models and in breast cancer xenografts.[3]

Standard-of-care for T-ALL often includes drugs like cyclophosphamide, while doxorubicin is a common treatment for TNBC.[4][5] Future preclinical studies directly comparing the efficacy of **BMS-983970** to these agents in respective xenograft models would be highly valuable.

## **Experimental Protocols**

Detailed experimental protocols are crucial for the reproducibility and interpretation of preclinical data. Based on the available literature for BMS-906024, a representative protocol for a xenograft study is outlined below.

## **General Xenograft Protocol**

- Animal Models: Immunodeficient mice (e.g., nude or SCID) are used to prevent rejection of human tumor xenografts.
- Tumor Implantation:
  - Cell Line-Derived Xenografts (CDX): A specific number of cancer cells (e.g., 5 x 10<sup>6</sup>
    TALL-1 or MDA-MB-468 cells) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.
  - Patient-Derived Xenografts (PDX): Small fragments of a patient's tumor are surgically implanted subcutaneously into the mice.
- Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (length x width^2) / 2.



#### Treatment Administration:

- Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
- BMS-906024/BMS-983970: Administered orally at specified doses and schedules (e.g., daily).
- Standard-of-Care: Administered via appropriate routes (e.g., intraperitoneal injection for cyclophosphamide or doxorubicin) at clinically relevant doses and schedules.

#### • Efficacy Endpoints:

- Tumor Growth Inhibition (TGI): The percentage difference in the mean tumor volume of the treated group compared to the control group.
- Tumor Regression: A decrease in tumor size from the baseline.
- Survival: Monitored and analyzed using Kaplan-Meier curves.
- Pharmacodynamic and Mechanistic Studies: At the end of the study, tumors can be excised for analysis of biomarkers, such as Notch pathway components (e.g., Notch1 ICD) and markers of proliferation (Ki67) and apoptosis (cleaved caspase-3, TUNEL).

## Conclusion

The available preclinical data on pan-Notch inhibitors, particularly the structurally related compound BMS-906024, suggest a promising anti-tumor activity in various xenograft models, including those for NSCLC, T-ALL, and TNBC. Notably, the synergistic effect of BMS-906024 with paclitaxel in NSCLC models highlights the potential for combination therapies to enhance the efficacy of standard-of-care treatments.[1] While direct comparative studies of BMS-983970 against standard-of-care agents are needed to fully elucidate its therapeutic potential, the existing evidence provides a strong rationale for its continued investigation in relevant cancer types. The detailed experimental protocols and data presented in this guide offer a framework for designing and interpreting future preclinical studies aimed at further defining the role of BMS-983970 in cancer therapy.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Gamma secretase inhibition by BMS-906024 enhances efficacy of paclitaxel in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Clinical Candidate BMS-906024: A Potent Pan-Notch Inhibitor for the Treatment of Leukemia and Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 3. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patient-derived xenografts of triple-negative breast cancer reproduce molecular features of patient tumors and respond to mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allogeneic Blood or Marrow Transplantation with High-Dose Post-Transplantation
  Cyclophosphamide for Acute Lymphoblastic Leukemia in Patients Age ≥55 Years PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Efficacy of Pan-Notch Inhibition in Xenograft Models: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606279#efficacy-of-bms-983970-compared-to-standard-of-care-in-xenografts]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com